Bindarit, chemically known as 2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy]propanoic acid, is a small, synthetic, indazolic derivative. [, ] While devoid of immunosuppressive effects or impact on arachidonic acid metabolism, Bindarit exhibits anti-inflammatory activity. [] This activity stems from its ability to selectively inhibit the production of a specific subset of inflammatory chemokines, particularly those belonging to the monocyte chemotactic protein (MCP) subfamily. []
Bindarit, scientifically known as 2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid, is a synthetic indazolic derivative recognized for its anti-inflammatory properties. It has been extensively studied for its efficacy in treating various inflammatory and autoimmune disorders, including viral and adjuvant arthritis, acute pancreatitis, diabetic nephritis, and autoimmune encephalomyelitis. The compound primarily functions by inhibiting the production of monocyte chemotactic protein-1 (MCP-1), which is crucial for monocyte recruitment and differentiation in inflammatory responses .
Bindarit is classified as a synthetic organic compound and is recognized under the International Nonproprietary Name (INN) system with the identifier 6689. Its CAS Registry Number is 130641-38-2. Bindarit has been documented in various pharmacological databases, highlighting its role as a selective inhibitor of MCP-1 and other related chemokines .
The synthesis of bindarit involves several steps that typically include the formation of the indazole ring followed by the introduction of the methoxy and propanoic acid moieties. The detailed synthetic route often employs standard organic reactions such as:
The specific reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity during synthesis .
Bindarit undergoes several chemical reactions that are pivotal to its function as an anti-inflammatory agent. Notably, it inhibits the expression of MCP-1 by interfering with signaling pathways associated with inflammation. Key reactions include:
In vitro studies have shown that bindarit can inhibit tumor necrosis factor-alpha (TNF-alpha) production induced by various stimuli, further supporting its role in mitigating inflammatory responses.
The mechanism through which bindarit exerts its anti-inflammatory effects primarily involves modulation of the NF-kB pathway, specifically through inhibition of p65 nuclear translocation. Bindarit has been shown to:
These actions collectively reduce monocyte recruitment to inflamed tissues, thereby alleviating chronic inflammation.
Bindarit is a solid at room temperature with good solubility in dimethyl sulfoxide (DMSO) but limited solubility in water. Its melting point has not been extensively documented but is typically assessed during formulation development.
The chemical properties include:
These properties are essential for understanding how bindarit behaves under biological conditions and during pharmaceutical formulation .
Bindarit has several potential applications in scientific research and clinical practice:
Bindarit (2-[(1-benzyl-1H-indazol-3-yl)methoxy]-2-methylpropanoic acid) is a small indazolic derivative that selectively targets the monocyte chemoattractant protein (MCP) subfamily of CC chemokines, including CCL2 (MCP-1), CCL7 (MCP-3), and CCL8 (MCP-2). Unlike broad-spectrum anti-inflammatory agents, bindarit exhibits precision in suppressing specific chemokines involved in monocyte recruitment and activation without affecting unrelated chemokines like interleukin-8 (IL-8) or RANTES [1] [3].
Bindarit inhibits CCL2 transcription by targeting the CCL2 promoter at the −72 to −58 bp region, which houses binding sites for transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). In LPS-stimulated human monocytic cells (MM-6), bindarit (300 μM) reduces CCL2 secretion by ∼3-fold (P < 0.001) without altering basal expression [1]. This suppression occurs via:
Table 1: Effects of Bindarit on Chemokine Expression in Monocytic Cells
Chemokine | Fold-Change (LPS) | Fold-Change (LPS + Bindarit) | P-value |
---|---|---|---|
CCL2 (MCP-1) | ↑ 8.5 | ↓ 3.0 | <0.001 |
CCL7 (MCP-3) | ↑ 6.2 | ↓ 2.8 | <0.01 |
IL-8 | ↑ 7.0 | ↑ 1.5 | <0.001 |
Bindarit differentially regulates CCL7 and CCL8 through promoter-specific mechanisms:
Beyond chemokine-specific effects, bindarit modulates canonical NF-κB signaling through multi-level interventions.
Bindarit inhibits DNA binding of the p65/p50 heterodimer—the primary NF-κB complex driving pro-inflammatory genes:
Bindarit stabilizes the NF-κB inhibitor IκBα by:
Table 2: Bindarit’s Effects on NF-κB Pathway Components
Target | Mechanism | Functional Outcome |
---|---|---|
p65/p50 dimer | DNA-binding disruption | Reduced CCL2, TNF-α, IL-6 transcription |
IKKβ | Kinase activity inhibition | Decreased IκBα phosphorylation |
p300/CBP | Coactivator dissociation | Impaired transcriptional complex assembly |
Data synthesized from [2] [7] [9]
Bindarit engages non-chemokine pathways through lipid metabolism and nuclear receptor networks, expanding its anti-inflammatory repertoire.
Bindarit directly binds fatty acid-binding protein 4 (FABP4), a lipid chaperone linking metabolic and inflammatory responses:
Nuclear FABP4 enhances PPARγ activity, creating an anti-inflammatory loop:
Table 3: Multi-Level Interactions of Bindarit in Non-Canonical Signaling
Target System | Key Effectors | Downstream Effects |
---|---|---|
FABP4 | CPT1A, MAMs | ↓ Lipid accumulation, ↑ mitochondrial β-oxidation |
PPARγ | CD36, RXRα | ↑ Anti-inflammatory genes, ↓ NF-κB activity |
MAMs | Mfn2, ER-mitochondria contacts | Restored calcium/lipid exchange, ↑ ATP synthesis |
MAMs: Mitochondria-associated membranes; Data from [1] [5] [10]
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7